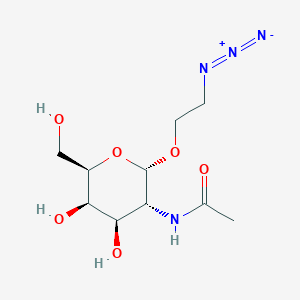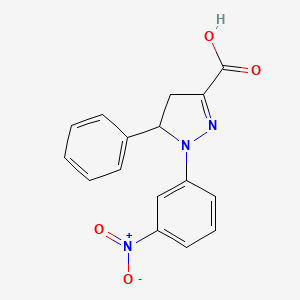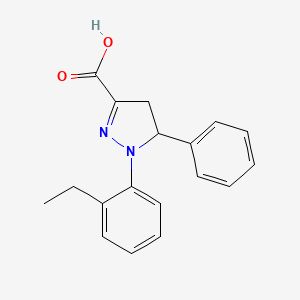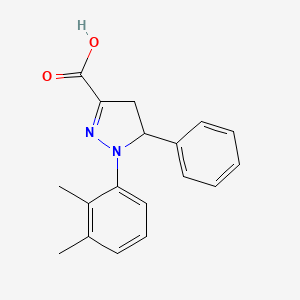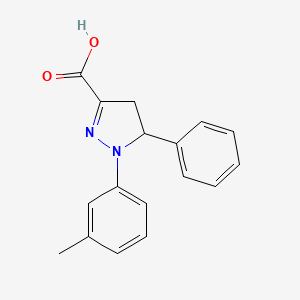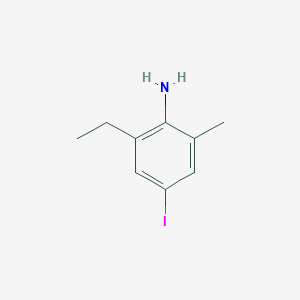
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 4-Fluorophenyl-pyrazole-3-carboxylic acid, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is most commonly used in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. The structure of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is shown in Figure 1.
Mecanismo De Acción
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is believed to act as a ligand that binds to specific receptors in the body. This binding results in the activation of various biochemical pathways, which leads to the desired physiological effects.
Biochemical and Physiological Effects
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages when used in laboratory experiments. It is relatively stable and has a high solubility in organic solvents, making it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of potential applications in the scientific research field. Future research should focus on the development of new drugs based on this compound, as well as on the development of new polymers, dyes, fragrances, and pesticides. In addition, further research should be conducted to investigate the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is typically synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of an acid catalyst. This reaction yields 1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and carbon dioxide as the main products. The second step is the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and pesticides. In addition, it is used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQLYJLYPICLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
